molecular formula C6H13NO2S B3135521 N-methylcyclopentanesulfonamide CAS No. 401583-58-2

N-methylcyclopentanesulfonamide

Cat. No.: B3135521
CAS No.: 401583-58-2
M. Wt: 163.24 g/mol
InChI Key: KOMDNSFHECTHGN-UHFFFAOYSA-N
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Description

N-methylcyclopentanesulfonamide is an organic compound with the molecular formula C6H13NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylcyclopentanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Cyclopentanesulfonyl chloride+MethylamineThis compound+HCl\text{Cyclopentanesulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} Cyclopentanesulfonyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methylcyclopentanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-methylcyclopentanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-methylcyclopentanesulfonamide involves its interaction with biological molecules. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts the production of DNA, RNA, and proteins, leading to the antibacterial effects of sulfonamides.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanesulfonamide
  • N-methylbenzenesulfonamide
  • N-methylmethanesulfonamide

Uniqueness

N-methylcyclopentanesulfonamide is unique due to its specific structure, which includes a cyclopentane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other sulfonamides.

Properties

IUPAC Name

N-methylcyclopentanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-7-10(8,9)6-4-2-3-5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMDNSFHECTHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303580
Record name N-Methylcyclopentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401583-58-2
Record name N-Methylcyclopentanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401583-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylcyclopentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylcyclopentanesulfonamide
Reactant of Route 2
N-methylcyclopentanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-methylcyclopentanesulfonamide
Reactant of Route 4
N-methylcyclopentanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-methylcyclopentanesulfonamide
Reactant of Route 6
N-methylcyclopentanesulfonamide

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